molecular formula C7H12N2O2S B15347840 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione CAS No. 97605-73-7

1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione

Cat. No.: B15347840
CAS No.: 97605-73-7
M. Wt: 188.25 g/mol
InChI Key: SAVNNFDCALBHFJ-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione is a heterocyclic compound that includes a piperazine ring substituted with a 2-(methylsulfanyl)ethyl group at the 1-position and a keto group at the 2,5-positions. The presence of sulfur and oxygen in this structure contributes to its diverse reactivity and potential utility in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione typically involves a series of well-planned organic reactions. A common approach begins with the alkylation of piperazine with 2-(methylsulfanyl)ethyl halide. The reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate, at an elevated temperature to facilitate the substitution. This intermediate is then oxidized using agents like chromium trioxide or potassium permanganate to introduce the keto groups at the 2,5-positions.

Industrial Production Methods

For industrial-scale production, flow chemistry techniques might be employed to ensure consistent yield and purity. This approach leverages continuous reactors where the reactants are constantly supplied and the products are continuously removed, minimizing the formation of by-products and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione undergoes various chemical reactions, including:

  • Oxidation: : The sulfur-containing side chain can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : The keto groups can be reduced to alcohols using reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the positions activated by the electron-withdrawing carbonyl groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminium hydride in anhydrous ether, sodium borohydride in methanol.

  • Substitution: : Alkyl halides in the presence of a strong base like sodium hydride or potassium carbonate.

Major Products Formed

The primary products of these reactions depend on the specific reagents and conditions used. Oxidation of the sulfur moiety yields sulfoxides or sulfones, while reduction of the keto groups results in the corresponding diols. Substitution reactions typically produce a variety of alkylated derivatives, which can be further manipulated for diverse applications.

Scientific Research Applications

1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione has found applications in several scientific research fields:

  • Chemistry: : Used as a building block for more complex molecules, facilitating the synthesis of pharmaceuticals and fine chemicals.

  • Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

  • Medicine: : Explored for its therapeutic potential, particularly in the development of novel antibiotics and anti-inflammatory agents.

  • Industry: : Applied in materials science for the synthesis of polymers with unique properties.

Mechanism of Action

The biological activity of 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione is primarily due to its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity by influencing the binding of natural substrates or inhibitors. The compound's unique structure allows it to interfere with metabolic pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)piperazine-2,5-dione: : Lacks the sulfur moiety, which significantly alters its chemical reactivity and biological activity.

  • 1-(2-Aminoethyl)piperazine-2,5-dione: : Contains an amino group instead of a methylsulfanyl group, resulting in different pharmacological properties.

  • 1-(2-Methoxyethyl)piperazine-2,5-dione: : The methoxy group introduces different steric and electronic effects compared to the methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group in 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione imparts unique electronic and steric properties, enhancing its chemical versatility and biological activity compared to its analogs. This uniqueness makes it a valuable target for continued research and application across various scientific disciplines.

In essence, this compound stands out for its multifaceted applications and potential for future discoveries. What do you think?

Properties

CAS No.

97605-73-7

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

1-(2-methylsulfanylethyl)piperazine-2,5-dione

InChI

InChI=1S/C7H12N2O2S/c1-12-3-2-9-5-6(10)8-4-7(9)11/h2-5H2,1H3,(H,8,10)

InChI Key

SAVNNFDCALBHFJ-UHFFFAOYSA-N

Canonical SMILES

CSCCN1CC(=O)NCC1=O

Origin of Product

United States

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